1-(4-ethoxyphenyl)-3-hydroxy-3-(4-methoxyphenyl)-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium
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Overview
Description
1-(4-Ethoxyphenyl)-3-hydroxy-3-(4-methoxyphenyl)-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. This particular compound features a unique combination of ethoxyphenyl and methoxyphenyl groups attached to an imidazo[2,1-b][1,3]thiazin-1-ium core, making it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of 1-(4-ethoxyphenyl)-3-hydroxy-3-(4-methoxyphenyl)-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of 4-ethoxybenzaldehyde with 4-methoxybenzaldehyde in the presence of a suitable catalyst to form the corresponding chalcone. This intermediate is then subjected to cyclization reactions under controlled conditions to yield the final imidazo[2,1-b][1,3]thiazin-1-ium compound. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of specific solvents, to achieve higher yields and purity.
Chemical Reactions Analysis
1-(4-Ethoxyphenyl)-3-hydroxy-3-(4-methoxyphenyl)-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halogens or hydroxyl groups are replaced by other nucleophiles.
Condensation: Condensation reactions with aldehydes or ketones can lead to the formation of larger, more complex molecules.
Scientific Research Applications
1-(4-Ethoxyphenyl)-3-hydroxy-3-(4-methoxyphenyl)-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of other heterocyclic compounds and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic applications, including drug development and the treatment of various diseases.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(4-ethoxyphenyl)-3-hydroxy-3-(4-methoxyphenyl)-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, the compound may interact with cellular signaling pathways, influencing processes such as inflammation and immune response.
Comparison with Similar Compounds
1-(4-Ethoxyphenyl)-3-hydroxy-3-(4-methoxyphenyl)-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium can be compared with other similar compounds, such as:
1-(4-Methoxyphenyl)-2-propanone: This compound shares the methoxyphenyl group but has a different core structure, leading to distinct chemical and biological properties.
4-(4-Ethoxyphenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one: This compound has a similar combination of ethoxyphenyl and methoxyphenyl groups but features a triazole ring instead of an imidazo[2,1-b][1,3]thiazin-1-ium core.
1-(2-Methoxyphenyl)-3-phenyl-1,4-dihydro-1,2,4-benzotriazin-4-yl:
The uniqueness of this compound lies in its specific combination of functional groups and ring structure, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C21H25N2O3S+ |
---|---|
Molecular Weight |
385.5 g/mol |
IUPAC Name |
1-(4-ethoxyphenyl)-3-(4-methoxyphenyl)-2,5,6,7-tetrahydroimidazo[2,1-b][1,3]thiazin-4-ium-3-ol |
InChI |
InChI=1S/C21H25N2O3S/c1-3-26-19-11-7-17(8-12-19)22-15-21(24,23-13-4-14-27-20(22)23)16-5-9-18(25-2)10-6-16/h5-12,24H,3-4,13-15H2,1-2H3/q+1 |
InChI Key |
GKTUKNYCTCIESK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2CC([N+]3=C2SCCC3)(C4=CC=C(C=C4)OC)O |
Origin of Product |
United States |
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